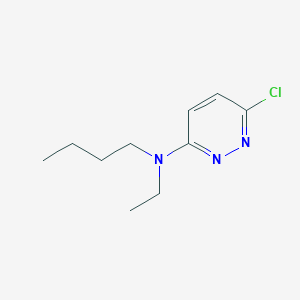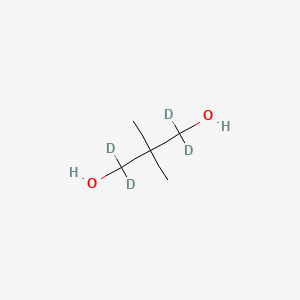![molecular formula C9H14O4S B13409307 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position and a sulfonic acid group at the 1-position. The presence of two methyl groups at the 7-position further distinguishes this compound. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced products.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Sulfonate esters or amides.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, while the ketone group can participate in nucleophilic addition reactions . These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Ecamsule: A related compound with similar bicyclic structure and sulfonic acid groups.
Camphor-10-sulfonic acid: Another bicyclic compound with a sulfonic acid group, used in organic synthesis.
Uniqueness
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H14O4S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid |
InChI |
InChI=1S/C9H14O4S/c1-8(2)6-3-4-9(8,7(10)5-6)14(11,12)13/h6H,3-5H2,1-2H3,(H,11,12,13) |
Clave InChI |
IXWZXBXSJGVUDC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)

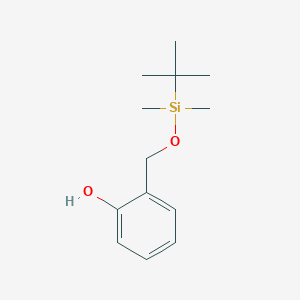
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

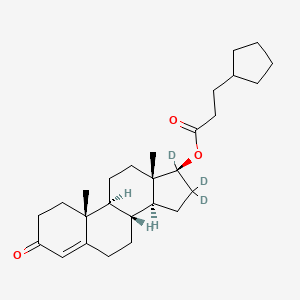
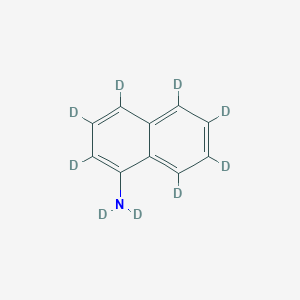

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
